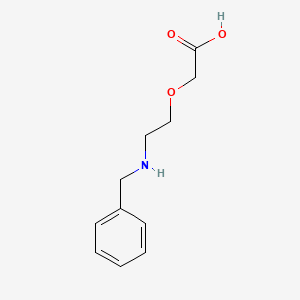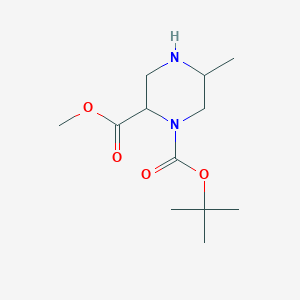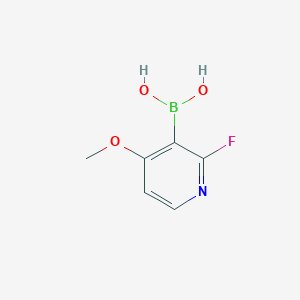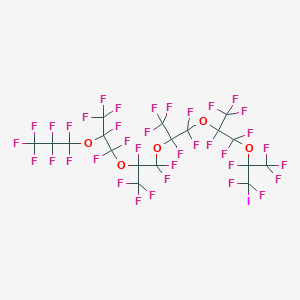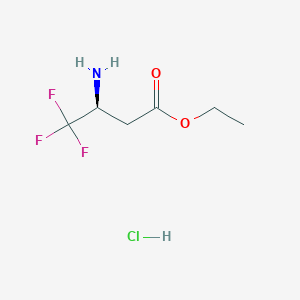
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane (PDMD) is a synthetic compound that has recently been gaining attention for its potential applications in scientific research. PDMD is a perfluorinated compound, which means that it contains a large number of fluorine atoms attached to its carbon backbone. This makes PDMD highly resistant to chemical and physical degradation, making it an attractive compound for use in laboratory experiments. PDMD has a number of unique properties that make it ideal for use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
Preparation of Perfluorononan-1-oic Acid
This compound can be used to prepare perfluorononan-1-oic acid . Perfluorononan-1-oic acid is a type of perfluorinated carboxylic acid, which is often used in the production of fluoropolymers and fluoroelastomers. These materials have a wide range of applications, including non-stick cookware, waterproof clothing, and corrosion-resistant coatings.
Monomer and Key Intermediate of Fluoro Silicon Surfactant
It can be used as a monomer and key intermediate of fluoro silicon surfactant . Fluoro silicon surfactants are used in a variety of applications, including paint and coating formulations, where they improve wetting, leveling, and mar resistance.
Barrier and Self-Healing Coating on Zinc Metal Materials
This compound is applied to the formation of a barrier and self-healing coating on zinc metal materials . This could potentially extend the lifespan of zinc-based materials and structures by protecting them from corrosion.
Inducing Cell Death and Formation of Reactive Oxygen Species
It has been found to induce cell death and formation of oxidative or reactive oxygen species in cerebellar granule cells . This suggests potential applications in biomedical research, particularly in the study of neurodegenerative diseases.
Fluorescence Microscopy
Although not directly mentioned in the search results, compounds with similar structures have been used in fluorescence microscopy . Fluorescence microscopy is a powerful tool in biological research, allowing for the visualization of living cells at subcellular levels of resolution. It’s possible that “1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane” could have similar applications.
Droplet-Based Microfluidics Systems
Again, while not directly mentioned in the search results, similar compounds have been used to generate droplets in droplet-based microfluidics systems . These systems have a wide range of applications, from single-cell analysis to high-throughput screening.
Propiedades
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-1-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)-8-iodooctane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F19IO/c12-3(13,1-2-31)4(14,15)5(16,17)6(18,19)7(20,21)11(29,30)32-8(22,9(23,24)25)10(26,27)28/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAZEYOGKLDXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(C(C(OC(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F19IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663106 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H,1H,2H,2H-Perfluoro(10,10-dimethyl-1-iodo-9-oxa)decane | |
CAS RN |
25080-25-5 |
Source


|
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]-8-iodooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

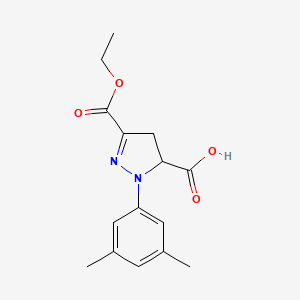
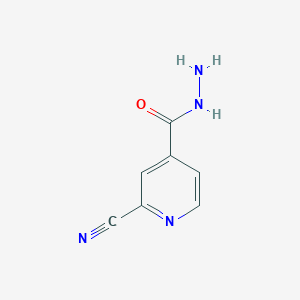

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)

